molecular formula C7H7BrClN B1525338 5-Bromo-2-(chloromethyl)-3-methylpyridine CAS No. 1015060-31-7

5-Bromo-2-(chloromethyl)-3-methylpyridine

Cat. No. B1525338
M. Wt: 220.49 g/mol
InChI Key: BOZSCICYPVCIGV-UHFFFAOYSA-N
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Description

“5-Bromo-2-(chloromethyl)-3-methylpyridine” is a chemical compound with the molecular formula C6H5BrClN . It is a pale-yellow to brown solid or liquid . The compound is stored in an inert atmosphere and under -20°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-(chloromethyl)-3-methylpyridine” is 1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-Bromo-2-(chloromethyl)-3-methylpyridine” has a molecular weight of 206.47 . It is a pale-yellow to brown solid or liquid . The compound is stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Selective Amination Catalyzed by Palladium-Xantphos Complex

One pivotal application involves the selective amination of polyhalopyridines, where 5-Bromo-2-(chloromethyl)-3-methylpyridine, referred to as 5-bromo-2-chloropyridine in the context, is catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity and isolated yield, illustrating its potential in synthesizing specific amino-substituted pyridines for further chemical applications (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Preparation of Metal-complexing Molecular Rods

Another significant application is in the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are crucial for the synthesis of metal-complexing molecular rods. Efficient synthesis methods for these derivatives have been developed, showcasing the versatility of halogenated pyridines in constructing complex molecular structures with potential applications in coordination chemistry and material science (P. Schwab, F. Fleischer, & J. Michl, 2002).

Solid Phase Synthesis of Pyridine-based Derivatives

The compound also finds application in the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold. This approach demonstrates a new access to diverse pyridine-based libraries of synthons and chromophores, highlighting its importance in combinatorial chemistry and drug discovery (P. Pierrat, P. Gros, & Y. Fort, 2005).

Chemoselective Amination

The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine exemplifies a precise functionalization strategy, offering insights into selective substitution reactions. This study underscores the compound's utility in achieving specific amination products, crucial for further pharmaceutical and chemical synthesis (Bryan W. Stroup, P. Szklennik, C. Forster, & M. Serrano-Wu, 2007).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZSCICYPVCIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699492
Record name 5-Bromo-2-(chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)-3-methylpyridine

CAS RN

1015060-31-7
Record name 5-Bromo-2-(chloromethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015060-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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